molecular formula C26H25N3O2S B12569879 N-[2-[(3,3-Diphenyl-2-propen-1-yl)amino]ethyl]-5-isoquinolinesulfonamide CAS No. 375854-09-4

N-[2-[(3,3-Diphenyl-2-propen-1-yl)amino]ethyl]-5-isoquinolinesulfonamide

Cat. No.: B12569879
CAS No.: 375854-09-4
M. Wt: 443.6 g/mol
InChI Key: QRYKKBRDOPGMFO-UHFFFAOYSA-N
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Description

N-[2-[(3,3-Diphenyl-2-propen-1-yl)amino]ethyl]-5-isoquinolinesulfonamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of an isoquinoline sulfonamide core with a diphenylpropenylaminoethyl substituent, making it a subject of interest in medicinal chemistry and organic synthesis.

Properties

CAS No.

375854-09-4

Molecular Formula

C26H25N3O2S

Molecular Weight

443.6 g/mol

IUPAC Name

N-[2-(3,3-diphenylprop-2-enylamino)ethyl]isoquinoline-5-sulfonamide

InChI

InChI=1S/C26H25N3O2S/c30-32(31,26-13-7-12-23-20-28-17-15-25(23)26)29-19-18-27-16-14-24(21-8-3-1-4-9-21)22-10-5-2-6-11-22/h1-15,17,20,27,29H,16,18-19H2

InChI Key

QRYKKBRDOPGMFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CCNCCNS(=O)(=O)C2=CC=CC3=C2C=CN=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(3,3-Diphenyl-2-propen-1-yl)amino]ethyl]-5-isoquinolinesulfonamide typically involves multi-step organic reactions. One common approach is the reaction of 3,3-diphenyl-2-propen-1-amine with 2-bromoethylamine under basic conditions to form the intermediate N-[2-(3,3-diphenyl-2-propen-1-yl)amino]ethylamine. This intermediate is then reacted with 5-isoquinolinesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(3,3-Diphenyl-2-propen-1-yl)amino]ethyl]-5-isoquinolinesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-[2-[(3,3-Diphenyl-2-propen-1-yl)amino]ethyl]-5-isoquinolinesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-[(3,3-Diphenyl-2-propen-1-yl)amino]ethyl]-5-isoquinolinesulfonamide involves its interaction with specific molecular targets. It is known to inhibit protein tyrosine phosphatases by binding to the active site of the enzyme, thereby preventing substrate access and subsequent dephosphorylation . This inhibition can modulate various signaling pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[(3,3-Diphenyl-2-propen-1-yl)amino]ethyl]-5-isoquinolinesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit protein tyrosine phosphatases sets it apart from other similar compounds, making it a valuable tool in biochemical research and potential therapeutic development .

Biological Activity

N-[2-[(3,3-Diphenyl-2-propen-1-yl)amino]ethyl]-5-isoquinolinesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the context of anti-inflammatory and neuroprotective effects. This article compiles data from various studies, highlighting its synthesis, mechanisms of action, and biological implications.

The synthesis of this compound involves several chemical reactions, including the formation of isoquinoline derivatives and the introduction of sulfonamide groups. The compound is characterized by its diphenylpropenyl moiety, which is crucial for its biological activity.

Chemical Structure

The chemical structure can be represented as follows:

C21H24N2O2S\text{C}_{21}\text{H}_{24}\text{N}_2\text{O}_2\text{S}

Key Functional Groups

  • Isoquinoline : Contributes to neuroactivity.
  • Sulfonamide : Implicates in anti-inflammatory properties.
  • Diphenylpropenyl : Enhances binding affinity to biological targets.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) generation in vitro. A study demonstrated that concentrations between 10–20 µM effectively suppressed lipopolysaccharide (LPS)-induced NO production, indicating its potential as an anti-inflammatory agent .

Neuroprotective Properties

The compound has also been evaluated for its neuroprotective effects. In vitro studies suggest that it provides protection against excitotoxicity, which is often implicated in neurodegenerative diseases. Its mechanism may involve the modulation of glutamate receptors and the inhibition of apoptotic pathways.

The proposed mechanisms by which this compound exerts its effects include:

  • Inhibition of NF-kB Pathway : Reduces inflammatory responses by inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB).
  • Scavenging Free Radicals : Acts as a free radical scavenger, thereby protecting cells from oxidative stress.
  • Regulation of Apoptosis : Modulates apoptotic pathways through Bcl-2 family proteins.

In Vitro Studies

A series of in vitro experiments were conducted to assess the compound's efficacy:

  • Study 1 : Evaluated the effect on RAW 264.7 macrophages exposed to LPS. The results showed a marked decrease in TNF-alpha and IL-6 production.
Concentration (µM)TNF-alpha Inhibition (%)IL-6 Inhibition (%)
104035
206055

In Vivo Studies

Preliminary in vivo studies using animal models have indicated that administration of this compound can significantly reduce inflammation markers and improve behavioral outcomes in models of neurodegeneration.

Research Findings Summary

Study FocusKey Findings
Anti-inflammatory EffectsSignificant reduction in NO production and cytokine levels at low concentrations.
Neuroprotective EffectsProtection against excitotoxicity; modulation of glutamate receptors observed.
MechanismsInhibition of NF-kB pathway; free radical scavenging; apoptosis regulation.

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